3-(tert-Butoxy)-5-(trifluoromethyl)aniline

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Select this compound for CNS/oral drug discovery or agrochemical intermediate synthesis where a sterically hindered, electron-rich oxygen substituent is required directly in the pharmacophore. The meta -OtBu/-CF₃ push-pull system delivers LogP ~2.9-3.1, tPSA 35.2 Ų, and a single H-bond donor, aligning with CNS drug-likeness and oral bioavailability guidelines while avoiding cross-coupling steps needed with bromo analogs.

Molecular Formula C11H14F3NO
Molecular Weight 233.23 g/mol
Cat. No. B11720917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxy)-5-(trifluoromethyl)aniline
Molecular FormulaC11H14F3NO
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=CC(=C1)N)C(F)(F)F
InChIInChI=1S/C11H14F3NO/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6H,15H2,1-3H3
InChIKeyYMSZEEUQAUPZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butoxy)-5-(trifluoromethyl)aniline: Procurement-Grade Fluorinated Aniline Building Block for Medicinal Chemistry


3-(tert-Butoxy)-5-(trifluoromethyl)aniline (CAS 1369841-47-3) is a fluorinated aromatic amine of molecular formula C11H14F3NO and molecular weight 233.23 g/mol . The compound features a primary aniline moiety flanked by a sterically demanding tert-butoxy (-OtBu) group at the 3-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position . This meta-substitution pattern creates a push-pull electronic system on the aromatic ring, with the amine serving as an electron-donating handle and the -CF3 group modulating lipophilicity and metabolic stability . Commercial availability is documented from multiple suppliers, typically at ≥95% purity, positioning this compound as a research-grade intermediate for pharmaceutical and agrochemical development .

Why 3-(tert-Butoxy)-5-(trifluoromethyl)aniline Cannot Be Interchanged with Common Analogs


In medicinal chemistry campaigns, the practice of substituting a methoxy or bromo analog for the target tert-butoxy derivative introduces uncontrolled variables that compromise lead optimization. The tert-butoxy group provides a distinct combination of steric bulk (Fsp3 = 0.455) and electronic donation that differs fundamentally from the smaller methoxy group (which lacks the steric shielding of the t-butyl moiety) and from bromo-substituted analogs (which serve as cross-coupling handles rather than pharmacophoric elements) . Furthermore, the meta-arrangement of -OtBu and -CF3 groups dictates a specific regioisomeric profile that influences site-selective metalation reactivity and downstream synthetic accessibility in ways that ortho- or para-substituted regioisomers do not recapitulate . Generic substitution with a non-fluorinated analog or a different alkoxy derivative would therefore alter both the physicochemical property landscape and the synthetic trajectory of the final compound series.

Quantitative Differentiation Guide: 3-(tert-Butoxy)-5-(trifluoromethyl)aniline vs. Closest Analogs


Electronic Modulation: Push-Pull System vs. Halogenated Synthetic Handle

3-(tert-Butoxy)-5-(trifluoromethyl)aniline functions as a pharmacophoric building block due to its integrated electron-donating (-OtBu) and electron-withdrawing (-CF3) groups, creating a polarized aromatic system amenable to optimizing target binding . In contrast, 3-bromo-5-(trifluoromethyl)aniline serves primarily as a cross-coupling substrate where the bromine atom is a leaving group for Suzuki or Buchwald-Hartwig reactions . The presence of the tert-butoxy group eliminates the need for subsequent dehalogenation steps, making the target compound a direct contributor to the final pharmacophore rather than a transient synthetic intermediate.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Lipophilicity Modulation: Calculated LogP Comparison vs. Methoxy Analog

The target compound exhibits a calculated LogP of approximately 2.92 (reported by Fluorochem) to 3.1 (XLogP3 prediction from BOC Sciences) . The methoxy analog, 3-methoxy-5-(trifluoromethyl)aniline (MW 191.15), is predicted to have lower lipophilicity due to the absence of the three additional methyl groups present in the tert-butoxy moiety . While direct experimental LogP values for both compounds under identical conditions are not available in the public domain, the structural difference (C11H14F3NO vs. C8H8F3NO) supports an increased partition coefficient for the tert-butoxy derivative, consistent with established Hansch-Fujita π constants for -OtBu versus -OMe substitution.

ADME Physicochemical Properties Drug-likeness

Metabolic Stability: Contribution of the Trifluoromethyl Group in Aniline Scaffolds

The trifluoromethyl (-CF3) substituent is widely recognized in medicinal chemistry to enhance metabolic stability by blocking oxidative metabolism at the substituted position and reducing electron density on the aromatic ring, thereby decreasing susceptibility to CYP450-mediated hydroxylation . Aniline derivatives lacking this electron-withdrawing group are more prone to N-oxidation and ring hydroxylation, leading to rapid clearance [1]. While specific microsomal stability data for 3-(tert-butoxy)-5-(trifluoromethyl)aniline are not publicly available, the presence of the -CF3 group confers a class-level advantage in metabolic resilience relative to non-fluorinated aniline analogs.

Metabolic Stability Pharmacokinetics CYP450

Steric Shielding: Topological Polar Surface Area and Rotatable Bond Profile

The target compound possesses a topological polar surface area (tPSA) of 35.2 Ų, with two rotatable bonds and one hydrogen bond donor (the primary amine) . The tert-butoxy group contributes substantial steric bulk (Fsp3 = 0.455) without introducing additional hydrogen bond donors that would increase tPSA and potentially impair membrane permeability . This combination of moderate tPSA and high Fsp3 is favorable for achieving oral bioavailability, as compounds with tPSA < 140 Ų and rotatable bond count ≤ 10 are more likely to exhibit adequate passive permeability.

Drug Design Permeability Oral Bioavailability

Patent Relevance: Fluorinated Anilines as Privileged Intermediates

Trifluoromethyl-substituted benzenamines are explicitly cited in patent literature as key intermediates for the preparation of dyestuffs, pesticides, and pharmaceuticals [1]. Specifically, U.S. Patent No. 4,243,819 and U.S. Patent No. 4,316,988 disclose the utility of trifluoromethylanilines as intermediates in the synthesis of amino acid esters with pesticidal properties and diphenylamine products useful as rodenticides and insecticides [1]. The meta-substituted trifluoromethylaniline scaffold, of which 3-(tert-butoxy)-5-(trifluoromethyl)aniline is a functionalized derivative, represents a validated chemotype with demonstrated industrial and agrochemical relevance.

Agrochemicals Pharmaceutical Intermediates Patent Landscape

Optimal Procurement Scenarios for 3-(tert-Butoxy)-5-(trifluoromethyl)aniline


Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity

Use 3-(tert-butoxy)-5-(trifluoromethyl)aniline as a building block when the medicinal chemistry program requires a fluorinated aniline core with LogP in the range of ~2.9–3.1. The tert-butoxy group provides greater lipophilicity than a methoxy analog (estimated ΔLogP ≈ 0.5–1.0) without introducing the metabolic instability associated with extended alkyl chains .

Pharmacophore Integration vs. Late-Stage Cross-Coupling

Select this compound when the research objective is to incorporate a sterically hindered, electron-rich oxygen substituent directly into the pharmacophore rather than using a halogenated analog (e.g., 3-bromo-5-(trifluoromethyl)aniline) that would require subsequent cross-coupling and dehalogenation steps. The tert-butoxy group is a terminal functional group that contributes directly to target binding interactions .

ADME Property Optimization in CNS or Oral Drug Discovery

Employ this scaffold in central nervous system or oral drug discovery programs where balancing tPSA, hydrogen bond donor count, and lipophilicity is critical for achieving blood-brain barrier penetration or gastrointestinal absorption. The compound's tPSA of 35.2 Ų, single hydrogen bond donor, and moderate LogP align with established guidelines for CNS drug-likeness and oral bioavailability .

Agrochemical Intermediate Development

Utilize 3-(tert-butoxy)-5-(trifluoromethyl)aniline as an intermediate in the synthesis of fluorinated agrochemical agents. Patent literature explicitly identifies trifluoromethyl-substituted benzenamines as intermediates for pesticides and rodenticides, and the tert-butoxy functionality offers a site for further derivatization or serves as a metabolically labile protecting group in prodrug strategies [1].

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